6-Bromo-2-chlorothiazolo[4,5-b]pyridine
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Overview
Description
6-Bromo-2-chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes both bromine and chlorine atoms, makes it a valuable compound for various chemical and biological applications .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 6-bromo-2-chlorothiazolo[4,5-b]pyridine belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with various receptor targets, leading to a range of physiological responses .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chlorothiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method involves the use of 2-amino-3-bromo-5-chloropyridine as a starting material, which is then reacted with O-ethylxanthic acid potassium salt in N-methylpyrrolidone to yield the desired product . The reaction conditions often include heating and the use of specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include lithium bromide, bromine, acetic acid, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2-chlorothiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
6-Bromo-2-chlorothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
6-Chloro-2-mercaptothiazolo[4,5-b]pyridine: Similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
5-Methoxythiazolo[4,5-b]pyridin-2-amine: Contains a methoxy group instead of halogens, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBMJZODSYDEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960535-44-8 |
Source
|
Record name | 6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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